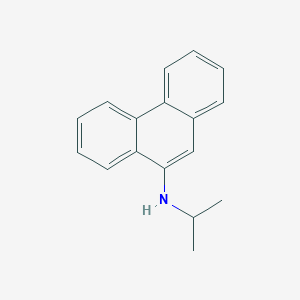
N-(Propan-2-YL)phenanthren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)phenanthren-9-amine is an organic compound that belongs to the class of phenanthrenes and derivatives. It is characterized by the presence of a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)phenanthren-9-amine typically involves the alkylation of 9-aminophenanthrene. One common method is the reaction of 9-aminophenanthrene with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)phenanthren-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Alkylated amine derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
N-(Propan-2-yl)phenanthren-9-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is utilized in biochemical assays to investigate enzyme-substrate interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of dyes and pigments due to its aromatic structure
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)phenanthren-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
9-Aminophenanthrene: The parent compound without the isopropyl group.
9-Phenanthrylamine: Another name for 9-aminophenanthrene.
Phenanthren-9-ylamine: A similar compound with slight structural variations
Uniqueness
N-(Propan-2-yl)phenanthren-9-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and alter its pharmacokinetic properties compared to its parent compound .
Properties
CAS No. |
87884-72-8 |
|---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-propan-2-ylphenanthren-9-amine |
InChI |
InChI=1S/C17H17N/c1-12(2)18-17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-12,18H,1-2H3 |
InChI Key |
HRVGUWSNQUQIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















